3-(4-Methylphenyl)-3-oxetanamine hydrochloride chemical properties
3-(4-Methylphenyl)-3-oxetanamine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS No. 1322200-77-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic importance of the 3-aminooxetane moiety as a versatile building block and a bioisosteric replacement for other functional groups, thereby highlighting its potential in the design of novel therapeutic agents.
Introduction
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of stability and reactivity.[1][2] The inherent ring strain of the oxetane moiety facilitates ring-opening reactions, making it a valuable synthetic intermediate.[1] Furthermore, the incorporation of an oxetane ring into a drug candidate can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2]
3-(4-Methylphenyl)-3-oxetanamine hydrochloride is a specific derivative that combines the advantageous features of the oxetane ring with a pharmacologically relevant arylamine. The 3-aminooxetane scaffold is of particular interest as it can serve as a bioisostere for the commonly found benzamide functional group, offering a more three-dimensional conformation.[3] This structural feature can be exploited to improve the pharmacokinetic profile of a drug molecule. This guide aims to provide a detailed technical overview of this promising chemical entity.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the general properties of related 3-aryl-3-aminooxetanes.
Table 1: Physicochemical Properties of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1322200-77-0 | [4] |
| Molecular Formula | C10H14ClNO | [4] |
| Molecular Weight | 199.68 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | ≥95% (typical) | [4] |
| Solubility | Higher aqueous solubility than corresponding amides (predicted) | [3] |
| LogD | Low LogD (predicted) | [3] |
| Metabolic Stability | High metabolic stability (predicted) | [3] |
| SMILES | Cl.N(C1(c2ccc(C)cc2)COC1) | Inferred |
| InChI Key | Inferred from structure | Inferred |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the para-substituted aromatic ring (two doublets in the aromatic region), a singlet for the methyl group, and distinct signals for the methylene protons of the oxetane ring. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the oxetane ring attached to the phenyl group and the nitrogen atom, the methylene carbons of the oxetane, and the carbons of the tolyl group.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the oxetane ether, and C=C stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C10H13NO) and fragmentation patterns characteristic of the loss of small molecules from the parent structure.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 3-aryl-3-aminooxetanes can be achieved through various synthetic routes. A common strategy involves the nucleophilic addition of an organometallic reagent to oxetan-3-one, followed by functional group manipulation to introduce the amine. A plausible synthetic workflow for 3-(4-Methylphenyl)-3-oxetanamine is outlined below.
Caption: Proposed synthetic workflow for 3-(4-Methylphenyl)-3-oxetanamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol
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To a solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.
-
Heat the mixture to initiate the formation of the Grignard reagent, 4-methylphenylmagnesium bromide.
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Cool the Grignard solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
Step 2: Synthesis of 3-Azido-3-(4-methylphenyl)oxetane
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Dissolve the crude 3-(4-methylphenyl)oxetan-3-ol in an appropriate solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Heat the reaction mixture and monitor for the completion of the reaction.
-
Upon completion, cool the reaction, wash with water and brine, and dry the organic layer.
-
Purify the crude product by column chromatography to obtain the azide intermediate.
Step 3: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine
-
Dissolve the 3-azido-3-(4-methylphenyl)oxetane in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired amine.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the free base, 3-(4-methylphenyl)-3-oxetanamine, in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
Chemical Reactivity
The reactivity of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride is governed by the interplay of the strained oxetane ring and the nucleophilic amino group.
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Reactions of the Amine: The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation to generate a diverse library of derivatives.
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Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening by various nucleophiles, particularly under acidic conditions which activate the ether oxygen.[1] This reactivity can be harnessed to synthesize more complex molecules.
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Amphoteric Nature: 3-Aminooxetanes have been described as stable and readily available 1,3-amphoteric molecules.[5][6] This dual reactivity allows them to participate in various intermolecular annulation reactions to form valuable heterocyclic structures.[5][6]
Caption: Key reactivity pathways for 3-aryl-3-aminooxetanes.
Applications in Drug Discovery
The 3-aminooxetane scaffold is a valuable motif in modern drug discovery. Its utility stems from its ability to act as a bioisosteric replacement for other functional groups and its favorable impact on physicochemical properties.
Bioisosterism
The 3-aminooxetane moiety is considered a promising bioisostere for the benzamide group, which is present in over 100 approved drugs.[3] This is due to their comparable polarity and lone pair orientation.[3] However, the 3-aminooxetane introduces a more three-dimensional structure compared to the relatively planar benzamide, which can lead to improved target engagement and selectivity.[3]
Pharmacological Relevance
Derivatives of 3-phenyloxetane have recently been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7] GLP-1R agonists are an important class of therapeutics for the treatment of type 2 diabetes and obesity.[7] The discovery of 3-phenyloxetane derivatives as GLP-1R agonists underscores the potential of this scaffold in developing novel therapeutics for metabolic diseases.[7][8]
Safety and Handling
Detailed toxicity data for 3-(4-Methylphenyl)-3-oxetanamine hydrochloride is not available. However, based on the general safety information for related compounds like 3-aminooxetane, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if swallowed and can cause skin and eye irritation.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(4-Methylphenyl)-3-oxetanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and chemical properties, including its role as a bioisostere and its favorable impact on physicochemical properties, make it an attractive scaffold for the design of novel therapeutic agents. The synthetic accessibility and diverse reactivity of the 3-aminooxetane core provide a platform for the generation of a wide range of derivatives with potential applications in various therapeutic areas, particularly in the development of treatments for metabolic disorders. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
- Vertex AI Search. (n.d.). 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, 95% Purity, C10H14ClNO, 100 mg.
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. [Link]
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Sun, Z., & Li, Y. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(35), 9477–9482. [Link]
- ChemScene. (n.d.). Oxetan-3-amine hydrochloride.
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Sun, Z., & Li, Y. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(35), 9477–9482. [Link]
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Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]
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Li, G., et al. (2021). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Organic Letters, 23(2), 436–441. [Link]
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Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. ResearchGate. [Link]
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